methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride
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Overview
Description
Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride typically involves the incorporation of the pentafluorosulfanyl group through common synthetic transformations. These transformations include amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions . The reaction conditions for these transformations are generally mild and functional group tolerant, making them suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of commercially available synthons substituted with the pentafluorosulfanyl group suggests that large-scale synthesis could be achieved through similar synthetic routes as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions are typically mild, ensuring the stability of the pentafluorosulfanyl group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of complex molecules and as a building block for the development of new chemical entities.
Medicine: The compound’s unique structural features make it a potential candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets and pathways. The pentafluorosulfanyl group provides strong inductive electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as drug development or material science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with the pentafluorosulfanyl group attached to different functional groups or aromatic rings. Examples include:
Phenyl sulfur pentafluoride: A compound with a similar pentafluorosulfanyl group but different overall structure.
Methyl (2S)-3-(4-hydroxyphenyl)-2-[[[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl]amino]propanoate: A compound with a similar structural motif but different functional groups.
Uniqueness
Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride is unique due to its specific combination of the pentafluorosulfanyl group with a methylamine moiety. This combination imparts distinct physicochemical properties, such as high chemical stability and strong electron-withdrawing effects, making it valuable for various scientific applications .
Properties
CAS No. |
2648945-48-4 |
---|---|
Molecular Formula |
C8H11ClF5NS |
Molecular Weight |
283.7 |
Purity |
95 |
Origin of Product |
United States |
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